molecular formula C9H7BrN2O2 B11858075 7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B11858075
M. Wt: 255.07 g/mol
InChI Key: SMMMDQRRWAMQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a high-value chemical building block designed for research and development in medicinal chemistry. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized as a privileged structure in drug discovery due to its wide range of pharmacological activities. The bromine substituent at the 7-position and the carboxylic acid at the 2-position make this compound a versatile intermediate for further synthetic elaboration, primarily via metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions) to introduce diverse aryl or heteroaryl groups, and via amide coupling to create a variety of amide derivatives . Researchers utilize this scaffold to develop novel compounds for investigating anti-tuberculosis therapeutics. Analogous imidazopyridine carboxamides have demonstrated potent activity by inhibiting the mycobacterial electron transport chain, specifically targeting the CIII2CIV2 supercomplex in organisms like Mycobacterium tuberculosis . Furthermore, imidazo[1,2-a]pyridine derivatives are extensively explored for their anti-cancer properties. They have been shown to inhibit key signaling pathways such as NF-κB and STAT3, which are crucial for cancer cell proliferation and survival . The methyl group at the 3-position can be utilized to fine-tune the compound's steric and electronic properties, optimizing interactions with biological targets. This product is intended for research purposes as a key synthetic intermediate in the development of potential therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)11-7-4-6(10)2-3-12(5)7/h2-4H,1H3,(H,13,14)

InChI Key

SMMMDQRRWAMQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

α-Halo Ketone Route

A common method involves reacting 2-amino-5-bromopyridine with methyl-substituted α-chloro ketones. For example:

2-Amino-5-bromopyridine+CH3COCH2ClEtOH, Δ3-Methylimidazo[1,2-a]pyridine intermediate\text{2-Amino-5-bromopyridine} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{EtOH, Δ}} \text{3-Methylimidazo[1,2-a]pyridine intermediate}

Subsequent bromination at position 7 using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 achieves the desired substitution.

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentSolventTemp (°C)Yield (%)
2-Amino-5-bromopyridineα-ChloroacetoneEtOH8068
2-Amino-3-methylpyridineα-BromoacetylbromideDMF2572

Bromination Methodologies

Electrophilic Aromatic Substitution

Direct bromination of the imidazo[1,2-a]pyridine core using Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C selectively targets position 7 due to electron-donating effects of the methyl group. This step typically achieves >90% regioselectivity.

Directed Bromination

For substrates with directing groups (e.g., esters), Lewis acids like FeBr3\text{FeBr}_3 enhance bromination efficiency:

3-Methylimidazo[1,2-a]pyridine-2-carboxylate+Br2FeBr37-Bromo derivative\text{3-Methylimidazo[1,2-a]pyridine-2-carboxylate} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{7-Bromo derivative}

Yields range from 75–85% under optimized conditions.

Carboxylic Acid Functionalization

Ester Hydrolysis

The final step involves hydrolyzing the ethyl or methyl ester at position 2. Two predominant methods are documented:

Basic Hydrolysis

Using LiOH\text{LiOH} in THF/H2O\text{THF/H}_2\text{O} at 60°C for 12 hours achieves near-quantitative conversion:

Ethyl 7-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylateLiOHAcid product\text{Ethyl 7-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate} \xrightarrow{\text{LiOH}} \text{Acid product}

Yield : 89%.

Acidic Hydrolysis

Concentrated HCl\text{HCl} in dioxane at reflux provides an alternative pathway, though with lower yields (70–75%) due to side reactions.

Alternative Pathways and Modern Innovations

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate cyclization. A representative protocol:

  • Reactants : 2-Amino-5-bromopyridine, methyl chloroacetoacetate

  • Conditions : 150°C, 20 min, AcOH\text{AcOH} catalyst

  • Yield : 82% with 95% purity.

Flow Chemistry Approaches

Continuous-flow systems improve scalability for the bromination step, reducing reaction times from hours to minutes while maintaining >90% yield.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • NMR : The methyl group at position 3 appears as a singlet at δ\delta 2.4 ppm, while the carboxylic acid proton is observed as a broad peak near δ\delta 13.3 ppm.

  • LC-MS : A molecular ion peak at m/zm/z 271.1 ([M+H]+^+) confirms the product.

Purity Assessment

HPLC methods using C18 columns (ACN/H2O\text{H}_2\text{O} gradient) achieve baseline separation of the target compound from regioisomeric impurities.

Industrial-Scale Considerations

Cost Optimization

Bulk synthesis routes prioritize:

  • Recyclable catalysts (e.g., FeBr3\text{FeBr}_3)

  • Aqueous workup protocols to minimize organic waste.

Regulatory Compliance

Process analytical technology (PAT) ensures adherence to ICH guidelines, particularly for residual solvent levels in the final API .

Chemical Reactions Analysis

7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, it has been shown to reduce bacterial load significantly . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Carboxylic acid at position 2 (target compound) vs. position 3 (e.g., ) alters electronic distribution, impacting solubility and target interactions.
  • Steric Modifications : Methyl (C3) or ethyl (C2) groups influence steric hindrance, affecting binding to enzymatic pockets .

Physicochemical Properties

  • Solubility : The carboxylic acid group at C2 enhances aqueous solubility compared to ester derivatives (e.g., ethyl ester in ).
  • Stability : Bromine’s electron-withdrawing effect increases stability under acidic conditions relative to chloro analogs .

Biological Activity

7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (BMIPCA) is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of BMIPCA, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1159831-07-8

Biological Activity Overview

BMIPCA belongs to the imidazo[1,2-a]pyridine class of compounds, which have been shown to exhibit a range of biological activities. The following sections detail specific areas of biological activity associated with BMIPCA.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. BMIPCA has demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, indicating significant antibacterial properties .
CompoundMIC (μM)Target Organism
BMIPCA0.03 - 5.0Mycobacterium tuberculosis
Other IPAsVariesVarious bacteria

Anticancer Activity

The anticancer potential of BMIPCA has been evaluated in several cancer cell lines. Preliminary results suggest that it may inhibit the proliferation of cancer cells through various mechanisms.

  • Cell Lines Tested : The compound has been tested against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines.
  • Findings : Most compounds within the imidazo[1,2-a]pyridine class showed low toxicity while maintaining significant antiproliferative effects .
Cell LineIC50 (μM)Remarks
PC-3Non-toxicSignificant inhibition observed
MCF-7Non-toxicEffective against proliferative activity

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of bromine at specific positions on the imidazo[1,2-a]pyridine scaffold is crucial for enhancing biological activity. Substitutions at positions C6 and C7 have been shown to significantly affect the potency of these compounds.

Key Findings:

  • Bromine substitution at C7 leads to a notable decrease in activity when larger groups are introduced.
  • The presence of electron-withdrawing groups enhances antimicrobial efficacy .

Case Studies

Several case studies have documented the use of BMIPCA in therapeutic settings:

  • Study on Mycobacterial Infections :
    • A study involving BALB/c mice infected with Mtb demonstrated that treatment with BMIPCA resulted in a significant reduction in bacterial load after four weeks .
    • Doses of 0.4, 2.0, and 10.0 mg/kg led to reductions of 90%, 99%, and 99.9%, respectively.
  • Cancer Cell Proliferation :
    • In vitro assays indicated that BMIPCA effectively inhibited cell growth in both PC-3 and MCF-7 lines with minimal cytotoxicity observed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

  • Methodology : The synthesis typically involves functionalizing the imidazo[1,2-a]pyridine core. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C), followed by methyl group introduction via alkylation or cross-coupling reactions. The carboxylic acid group is often retained through hydrolysis of a methyl/ethyl ester precursor. Key intermediates like ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate analogs (e.g., Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate) provide a template for optimizing yields and regioselectivity .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns. For example, the methyl group at position 3 and bromine at position 7 will show distinct splitting in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) validates the molecular weight (e.g., [M+H]+ peak at m/z 257.0 for C₉H₇BrN₂O₂). Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H stretches .

Q. What are the key reactivity trends of the bromine and carboxylic acid substituents?

  • Methodology : The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce diverse aryl groups, enabling structure-activity relationship (SAR) studies. The carboxylic acid can be esterified or converted to amides for prodrug development. Comparative studies with analogs (e.g., 6-bromo or 8-bromo derivatives) highlight positional effects on reactivity .

Advanced Research Questions

Q. How does the bromine substituent influence biological activity in imidazo[1,2-a]pyridines?

  • Methodology : Bromine enhances electron-withdrawing effects, modulating binding to biological targets. For example, in antimicrobial assays, 7-bromo derivatives show higher activity than non-halogenated analogs due to increased lipophilicity and target affinity. Computational docking (e.g., AutoDock Vina) can model interactions with enzymes like bacterial dihydrofolate reductase .

Q. What strategies resolve contradictions in SAR data for imidazo[1,2-a]pyridine derivatives?

  • Methodology : Discrepancies in activity (e.g., moderate vs. high anticancer potency) often arise from substituent positioning. For example, 7-bromo-3-methyl analogs may outperform 6-bromo isomers due to steric effects. Use 2D/3D-QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Validate via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology : Employ SwissADME or ADMETLab to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Collision cross-section (CCS) values from ion mobility-mass spectrometry (IM-MS) predict metabolic stability .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Methodology : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For bromination, lower temperatures (0–5°C) reduce di-brominated byproducts. Monitor reactions via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.